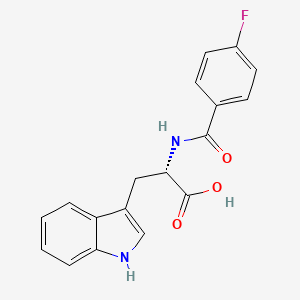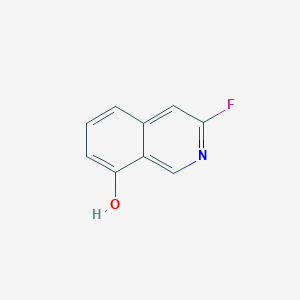
3-Fluoroisoquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroisoquinolin-8-ol is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroisoquinolin-8-ol typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, the synthesis can start from 3-aminoquinoline, which undergoes diazotization followed by fluorination to yield 3-fluoroquinoline. This intermediate can then be further functionalized to obtain this compound .
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs large-scale fluorination techniques, such as the use of elemental fluorine or fluorinating agents like Selectfluor. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoroisoquinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
3-Fluoroisoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and biological pathways.
Medicine: Fluorinated isoquinolines are explored for their potential as pharmaceutical agents, particularly in the development of anticancer and antimicrobial drugs.
Industry: The compound is used in the production of advanced materials, including liquid crystals and dyes
Mécanisme D'action
The mechanism of action of 3-Fluoroisoquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
- 6-Fluoroisoquinolin-3-ol
- 5,6,8-Trifluoroquinoline
- 3,5-Difluoroquinoline
Comparison: Compared to other fluorinated isoquinolines, 3-Fluoroisoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific fluorination can lead to different reactivity and interaction profiles, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C9H6FNO |
|---|---|
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
3-fluoroisoquinolin-8-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-6-2-1-3-8(12)7(6)5-11-9/h1-5,12H |
Clé InChI |
XBJFBYPYZVCXFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=NC=C2C(=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


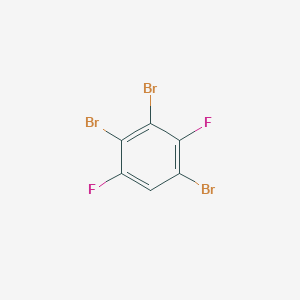
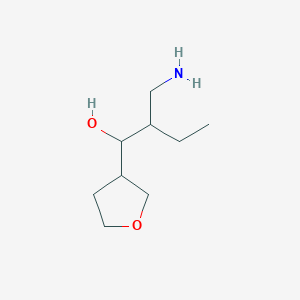
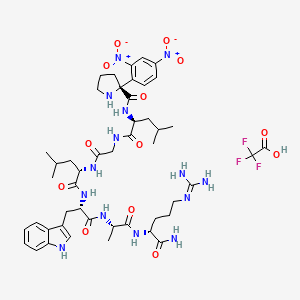
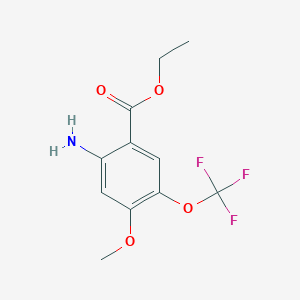
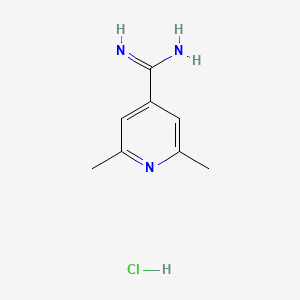
![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
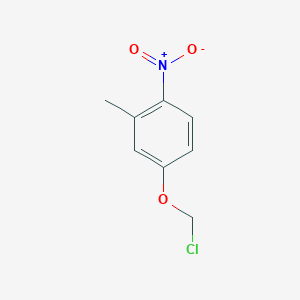
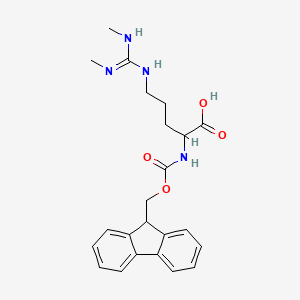
![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
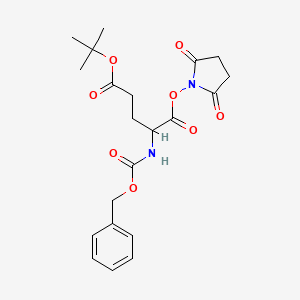
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)

